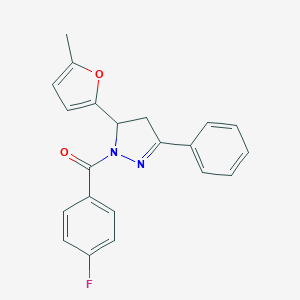![molecular formula C16H16N6O4S B292258 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292258.png)
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative of sulfonamide, which is known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of diseases. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as COX-2, which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide in lab experiments is that it exhibits a wide range of biological activities, making it useful for investigating various diseases and conditions. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it exerts its biological effects. Another direction could be to investigate the potential therapeutic applications of this compound in various diseases and conditions, such as cancer and inflammation. Additionally, research could be conducted to develop new derivatives of this compound that exhibit improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide involves the reaction of 2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline with hydrazine hydrate and 4-fluorobenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain the final product.
Scientific Research Applications
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has been used in various scientific research studies to investigate its potential therapeutic applications. For example, it has been studied for its ability to inhibit the growth of cancer cells and to reduce inflammation in animal models.
properties
Molecular Formula |
C16H16N6O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C16H16N6O4S/c17-27(25,26)10-7-5-9(6-8-10)19-20-13-14-18-12-4-2-1-3-11(12)16(24)22(14)21-15(13)23/h5-8,19H,1-4H2,(H,21,23)(H2,17,25,26)/b20-13- |
InChI Key |
FUJQEWDOUPMCMC-MOSHPQCFSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N3 |
SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)S(=O)(=O)N)C(=O)N3 |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)S(=O)(=O)N)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-di(2-furyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B292179.png)

![4,6-dimethyl-2-{[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B292187.png)
![2-{[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292188.png)
![2-[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292189.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)
![2-{[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292192.png)
![2-{[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292193.png)
![4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl 2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292194.png)
![2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292195.png)
![(3Z)-2-amino-5-methyl-3-[(4-methylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292196.png)
![(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292197.png)
![4-[(2Z)-2-(2-amino-7-oxo-5-phenylpyrazolo[1,5-a]pyrimidin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292199.png)